molecular formula C14H16N2O3 B1532908 tert-Butyl 5-acetyl-1H-indazole-1-carboxylate CAS No. 877264-73-8

tert-Butyl 5-acetyl-1H-indazole-1-carboxylate

Cat. No.: B1532908
CAS No.: 877264-73-8
M. Wt: 260.29 g/mol
InChI Key: WGOQOVURHJQHAF-UHFFFAOYSA-N
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Description

Tert-Butyl 5-acetyl-1H-indazole-1-carboxylate: is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of a tert-butyl group, an acetyl group, and a carboxylate group attached to the indazole ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives.

  • Reaction Steps: The key steps involve acetylation, tert-butylation, and carboxylation reactions. These reactions are often carried out under controlled conditions to ensure the formation of the desired product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to optimize yield and purity. Catalysts and specific solvents are used to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the indazole ring, involving various nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles like halides, amines, or alcohols; leaving groups such as tosylates or mesylates

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the indazole ring

  • Reduction Products: Reduced forms of the compound, often leading to the formation of indazole derivatives with different functional groups

  • Substitution Products: Substituted indazole derivatives with different nucleophiles attached to the ring

Scientific Research Applications

Chemistry: Tert-Butyl 5-acetyl-1H-indazole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the chemical industry, where it is used in the synthesis of various intermediates and final products.

Mechanism of Action

The exact mechanism by which tert-Butyl 5-acetyl-1H-indazole-1-carboxylate exerts its effects depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The precise molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate: Similar structure but with a hydroxyl group instead of an acetyl group.

  • Tert-Butyl 5-amino-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of an acetyl group.

  • Tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate: Similar indole derivative with a different substitution pattern.

Uniqueness: Tert-Butyl 5-acetyl-1H-indazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 5-acetylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)10-5-6-12-11(7-10)8-15-16(12)13(18)19-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOQOVURHJQHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738243
Record name tert-Butyl 5-acetyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-73-8
Record name tert-Butyl 5-acetyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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